2-Methyl-4-octanone

Description

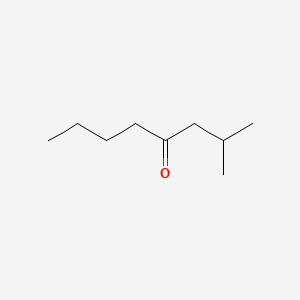

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKJDZASFIJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074308 | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-38-8 | |

| Record name | 4-Octanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Chemical Science

2-Methyl-4-octanone, a ketone with the molecular formula C9H18O, is a colorless liquid noted for its specific odor. ontosight.ai This compound has garnered interest across various chemical disciplines due to its versatile applications. ontosight.ai It serves as a crucial building block in proteomics research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aifishersci.se Its distinct scent also makes it a valuable component in the fragrance industry. ontosight.ai

The molecular structure of this compound, featuring a methyl group at the second carbon and a ketone functional group at the fourth carbon, allows for a range of chemical reactions. smolecule.com These include nucleophilic addition and oxidation, making it a versatile reagent in organic synthesis. smolecule.com

Scope of Academic Inquiry and Research Trajectories

Chemo- and Regioselective Synthesis

The chemo- and regioselective synthesis of this compound is centered on precise chemical transformations that selectively target specific functional groups and positions within precursor molecules. Key strategies include the oxidation of alcohol precursors and the strategic formation of carbon-carbon bonds.

Oxidation Pathways for 2-Methyl-4-octanol Precursors to this compound

A primary and direct method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 2-methyl-4-octanol. ontosight.ai This transformation is a fundamental reaction in organic chemistry, where the hydroxyl group of the alcohol is converted to the carbonyl group of the ketone. The selection of the oxidizing agent is crucial for achieving high yield and avoiding over-oxidation or side reactions.

Commonly employed reagents for this oxidation include chromium-based compounds, such as chromium trioxide (CrO₃), and manganese-based reagents like potassium permanganate (B83412) (KMnO₄). The reaction typically proceeds by converting the secondary alcohol into the target ketone, this compound, with the choice of acidic or basic media influencing the reaction kinetics and outcome. The successful formation of the product is often confirmed through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Oxidation of 2-Methyl-4-octanol

| Precursor | Reagent(s) | Product | Reference |

|---|

Carbon-Carbon Bond Formation Strategies

Constructing the C9 carbon skeleton of this compound often requires strategic carbon-carbon bond-forming reactions. These methods build the molecule from smaller, more readily available starting materials.

Grignard reactions are a versatile and common tool for synthesizing ketones like this compound. smolecule.com This approach can be executed in several ways. One efficient, single-step method involves the reaction of a Grignard reagent with a nitrile. msu.edulibguides.com For instance, the addition of isobutylmagnesium bromide to acetonitrile (B52724) can be envisioned as a direct route to the target ketone, although this specific example leads to 4-methyl-2-pentanone (B128772), illustrating the principle. libretexts.org

A more frequently cited pathway is a two-step sequence. libretexts.orgweebly.com This involves the addition of a Grignard reagent to an aldehyde to form the secondary alcohol precursor, which is subsequently oxidized. A retrosynthetic analysis suggests that this compound can be formed by the oxidation of 2-methyl-4-octanol, which in turn can be synthesized by reacting butanal with isobutylmagnesium bromide. weebly.com

Table 2: Grignard Reagent-Based Synthetic Approaches

| Reactant 1 | Reactant 2 | Intermediate/Product | Strategy | Reference |

|---|---|---|---|---|

| Butanal | Isobutylmagnesium bromide | 2-Methyl-4-octanol | Grignard addition to aldehyde, followed by oxidation | weebly.com |

Condensation reactions provide another avenue for constructing the carbon framework of this compound. ontosight.aismolecule.com The acetoacetic ester synthesis is a classic example of a condensation-alkylation sequence that can be adapted to produce a variety of methyl ketones. libretexts.org This method involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final ketone. By choosing the appropriate alkyl halides, one could theoretically construct the this compound skeleton.

Another relevant class of reactions is the acyloin condensation, which involves the reductive coupling of esters. While not directly forming this compound, related thiazolium-catalyzed condensations of aldehydes like butyraldehyde (B50154) produce α-hydroxy ketones (acyloins), which are structural isomers and highlight the utility of condensation chemistry in this area. orgsyn.org

Alkylation of ketone enolates is a powerful strategy for C-C bond formation at the α-carbon position. libretexts.orgresearchgate.net This method allows for the stepwise construction of the desired carbon skeleton. A plausible retrosynthetic approach for this compound involves the dialkylation of acetone or its synthetic equivalents. libretexts.org For example, using the acetoacetic ester synthesis, acetone can be effectively dialkylated. One could first introduce a butyl group and then a methyl group at the α-position before hydrolysis and decarboxylation. However, controlling regioselectivity in such alkylations can be a challenge. libretexts.org

A more controlled sequence might involve the alkylation of a pre-formed ketone. For example, the enolate of 4-methyl-2-pentanone could be alkylated with an ethyl halide, though regioselectivity between the two α-carbons would need to be managed, potentially through the use of kinetic versus thermodynamic control conditions. libretexts.org

Stereoselective Synthesis of this compound and its Chiral Precursors

The synthesis of specific enantiomers of this compound is of significant interest, particularly due to the biological activity of its chiral alcohol precursor, (S)-2-methyl-4-octanol, which serves as an aggregation pheromone for the sugarcane weevil, Sphenophorus levis. scielo.brresearchgate.net The primary strategy to obtain enantiomerically pure this compound is through the oxidation of an enantiopure sample of 2-methyl-4-octanol.

An effective enantioselective synthesis for (S)-(+)-2-methyl-4-octanol has been developed, starting from the readily available chiral pool material D-mannitol. scielo.brresearchgate.net This multi-step synthesis achieves a high enantiomeric excess (ee) of 99.5%. scielo.brresearchgate.netscite.ai The key intermediate in this pathway is (R)-glyceraldehyde acetonide, which is derived from D-mannitol. scielo.br The subsequent steps involve a Wittig reaction, hydrogenation, hydrolysis, and further transformations to build the final chiral alcohol, which can then be oxidized to (S)-2-Methyl-4-octanone. scielo.br

An alternative to de novo synthesis is the chiral resolution of racemic 2-methyl-4-octanol. This has been accomplished using (S)-2-methoxy-2-(1-naphthyl)propanoic acid [(S)-MαNP acid] as a resolving agent. oup.com The racemic alcohol is esterified with the chiral acid to form diastereomeric esters, which can be separated chromatographically. Subsequent solvolysis of the separated esters yields the individual enantiomers of 2-methyl-4-octanol. oup.com

Table 3: Key Steps in the Stereoselective Synthesis of (S)-2-Methyl-4-octanol

| Starting Material | Key Intermediate | Key Reactions | Final Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| D-Mannitol | (R)-Glyceraldehyde acetonide | Oxidative cleavage, Wittig reaction, Hydrogenation, Hydrolysis, Tosylation, Reduction | (S)-(+)-2-Methyl-4-octanol | 99.5% | scielo.brresearchgate.net |

Enantioselective Routes from Chiral Pool Materials (e.g., D-Mannitol)

A prominent and highly effective method for producing enantiomerically pure (S)-2-methyl-4-octanol, a precursor to this compound, utilizes D-mannitol, a readily available chiral starting material. researchgate.netscielo.br This approach is particularly significant for synthesizing the biologically active (S)-isomer, which functions as an aggregation pheromone in certain weevil species. scielo.br

The synthesis commences with the conversion of D-mannitol into (R)-glyceraldehyde acetonide, a key intermediate. researchgate.netscielo.br This transformation involves selective protection and oxidative cleavage of the mannitol (B672) backbone. Subsequent reaction steps, often including a Wittig reaction to elongate the carbon chain, lead to the formation of (S)-2-methyl-4-octanol with a very high enantiomeric excess, reported to be 99.5%. researchgate.netscielo.br The final step to obtain this compound is the oxidation of the secondary alcohol.

Table 1: Key Steps in the Enantioselective Synthesis from D-Mannitol

| Step | Description | Key Reagents/Intermediates |

| 1 | Protection of D-mannitol | Acetonide formation |

| 2 | Oxidative Cleavage | (R)-Glyceraldehyde acetonide |

| 3 | Carbon Chain Elongation | Wittig reaction |

| 4 | Further Transformations | Formation of (S)-2-methyl-4-octanol |

| 5 | Oxidation | (S)-2-Methyl-4-octanone |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral molecules like this compound, often providing more efficient and versatile routes than chiral pool approaches. nih.govchiralpedia.com While specific examples detailing the direct asymmetric synthesis of this compound are not extensively documented in the provided results, general principles of asymmetric catalysis are highly relevant.

One applicable strategy is the asymmetric reduction of a suitable prochiral ketone precursor. This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral ligands (e.g., BINAP). nih.gov These catalysts can facilitate the hydrogenation of a carbon-oxygen double bond with high enantioselectivity. nih.gov Another approach involves the use of biocatalysts, such as enzymes from Saccharomyces cerevisiae, which are known to reduce ketones to optically active alcohols. nih.gov For instance, the asymmetric reduction of 2-octanone (B155638) to (S)-2-octanol has been successfully demonstrated using this yeast. nih.gov

Furthermore, catalytic asymmetric Corey-Chaykovsky epoxidation of methyl ketones using a lanthanum-lithium-tris(binaphthoxide) (LLB) complex can produce 2,2-disubstituted terminal epoxides with high enantioselectivity. organic-chemistry.org These epoxides are valuable intermediates that can be converted to chiral tertiary alcohols, demonstrating the potential of asymmetric catalysis to generate key chiral building blocks for more complex molecules. organic-chemistry.org

Control of Enantiomeric Excess and Stereoisomeric Purity in this compound Production

Achieving high enantiomeric excess (e.e.) and stereoisomeric purity is paramount, especially when synthesizing biologically active compounds. In the synthesis of (S)-2-methyl-4-octanol from D-mannitol, gas chromatography (GC) analysis of an acetyl derivative of the final alcohol on a chiral stationary phase column is used to determine the enantiomeric excess, which has been reported to be as high as 99.5%. researchgate.netscielo.br

The choice of synthetic route and reaction conditions are critical in controlling stereochemistry. Enantioselective routes starting from chiral precursors like D-mannitol inherently provide a high degree of stereochemical control. In asymmetric catalysis, the selection of the chiral catalyst or ligand and optimization of reaction parameters such as temperature and solvent are crucial for maximizing enantioselectivity. researchgate.net For instance, in the asymmetric reduction of ketones, the structure of the chiral ligand and the metal center of the catalyst dictate the facial selectivity of the hydride attack on the carbonyl group.

Analytical techniques are indispensable for verifying the stereoisomeric purity of the final product. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used to separate and quantify enantiomers, thereby determining the enantiomeric excess. researchgate.netscielo.br

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound typically proceeds through the oxidation of the corresponding secondary alcohol, 2-methyl-4-octanol. The mechanism of this oxidation depends on the reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction generally involves the removal of the hydroxyl proton and the hydrogen atom from the carbon bearing the hydroxyl group.

Mechanistic studies of related reactions provide insights into potential pathways. For example, the acid-catalyzed solvolysis of β-hydroxyalkylsilanes, which are structurally related to the precursors of this compound, has been shown to proceed via a bridged siliconium cation intermediate. researchgate.net While not directly applicable to the synthesis of this compound, such studies highlight the importance of understanding reaction intermediates and transition states to control reaction outcomes.

In the context of asymmetric synthesis, understanding the mechanism of enantioinduction is key. For catalytic asymmetric reactions, this involves studying the interaction between the substrate and the chiral catalyst to understand how the catalyst environment favors the formation of one enantiomer over the other. organic-chemistry.org

Industrial Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. While specific details on the industrial scale-up for this compound are not extensively available in the provided search results, general principles of process optimization can be applied.

Key considerations for scale-up include:

Raw Material Sourcing: The availability and cost of starting materials, such as D-mannitol for enantioselective routes, are critical.

Process Efficiency: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is necessary to maximize yield and minimize reaction time. For catalytic processes, catalyst recovery and reuse are important for cost reduction. su.se

Purification: Developing efficient and scalable purification methods, such as fractional distillation or preparative chromatography, is essential to achieve the desired product purity.

Safety and Environmental Impact: A thorough evaluation of the hazards associated with all chemicals and reaction conditions is required. The development of greener synthetic routes with less hazardous reagents and solvents is a key goal in modern chemical manufacturing. su.se

Some chemical suppliers indicate the capability for kilogram to metric ton scale production and cGMP (current Good Manufacturing Practice) batch production, suggesting that industrial-scale synthesis of this compound is feasible.

Reactivity and Transformational Chemistry of 2 Methyl 4 Octanone

Nucleophilic Addition Reactions of the 2-Methyl-4-octanone Ketone Functionality

The carbonyl group in this compound is a key site for reactivity, characterized by its polarity which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. These nucleophilic addition reactions are fundamental to the synthesis of more complex molecules from this ketone. vedantu.comacs.org

Common nucleophilic additions involve organometallic reagents and cyanide. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) react with this compound to produce tertiary alcohols after an aqueous workup. vedantu.com Similarly, the addition of hydrogen cyanide (HCN), typically from a source like sodium cyanide (NaCN) in a mildly acidic solution, results in the formation of a cyanohydrin, specifically 2-hydroxy-2-isobutyl-pentanenitrile. acs.org Given that this compound is an unsymmetrical ketone, these additions (except with an isobutyl or propyl nucleophile) lead to the formation of a new chiral center at the carbonyl carbon, resulting in a racemic mixture of enantiomeric products unless chiral reagents are employed.

| Reaction Type | Nucleophile | Typical Reagents | Product |

|---|---|---|---|

| Grignard Reaction | Alkyl/Aryl Anion (R⁻) | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | Tertiary Alcohol (e.g., 2,4-Dimethyl-4-octanol) |

| Organolithium Addition | Alkyl/Aryl Anion (R⁻) | R-Li (e.g., n-BuLi), then H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | NaCN, H₂SO₄ (pH 4-5) | 2-hydroxy-2-isobutyl-pentanenitrile |

Reduction Pathways to Derived Alcohols and Alkanes from this compound

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 2-methyl-4-octanol (B1594176). This transformation is commonly achieved using metal hydride reagents. vedantu.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, with LiAlH₄ being a more powerful reducing agent. vedantu.comdoubtnut.com

Further reduction of the intermediate alcohol to the corresponding alkane, 2-methyloctane, can also be accomplished, although this typically requires harsher conditions or a two-step process. One common laboratory method involves converting the alcohol to a tosylate or halide and subsequently reducing it with a strong hydride reagent like LiAlH₄. wikipedia.org

| Starting Material | Reaction | Common Reagents | Product |

|---|---|---|---|

| This compound | Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-Methyl-4-octanol |

| 2-Methyl-4-octanol | Reduction to Alkane | 1. TsCl, Pyridine 2. LiAlH₄ | 2-Methyloctane |

Oxidative Degradation and Cleavage Mechanisms of this compound

Ketones are generally more resistant to oxidation than aldehydes because they lack a hydrogen atom on the carbonyl carbon. vedantu.com However, under forceful conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) at elevated temperatures, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. sbsscollegebegusarai.com

For an unsymmetrical ketone such as this compound, the cleavage is governed by Popov's Rule , which states that the carbonyl group remains with the smaller alkyl group. vedantu.comdoubtnut.comwikipedia.org The two alkyl groups attached to the carbonyl in this compound are an isobutyl group and a propyl group. Cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acids. According to Popov's rule, the predominant cleavage occurs between the carbonyl carbon and the larger alkyl group (isobutyl group), meaning the keto group stays with the smaller propyl group. This would primarily yield isobutyric acid and butyric acid.

Another significant oxidative reaction for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The regioselectivity of this reaction depends on the migratory aptitude of the adjacent alkyl groups. The group that is more substituted and a better electron donor preferentially migrates. For this compound, the isobutyl group (a primary alkyl group with branching) and the propyl group (a primary alkyl group) have similar migratory aptitudes, which would likely result in a mixture of two ester products: propyl 2-methylpropanoate (B1197409) and isobutyl butanoate.

Derivatization Strategies for Functionalization of this compound

The reduction of this compound provides its corresponding alcohol, 2-methyl-4-octanol, which is a versatile intermediate for further functionalization. wikipedia.org The hydroxyl group of this alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

Tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group. wikipedia.orgchemicalbook.com The synthesis of 2-methyl-4-octyl tosylate has been reported with yields around 60%. wikipedia.orgchemicalbook.comacs.org

Halogenation replaces the hydroxyl group with a halogen. This can be achieved using reagents such as thionyl chloride (SOCl₂) to produce the corresponding alkyl chloride (2-methyl-4-octyl chloride) or phosphorus tribromide (PBr₃) to yield the alkyl bromide (2-methyl-4-octyl bromide). wikipedia.org These halogenated derivatives are valuable substrates for a variety of nucleophilic substitution and elimination reactions.

| Reaction | Reagent | Product | Reported Yield |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Methyl-4-octyl tosylate | ~60% wikipedia.orgchemicalbook.com |

| Chlorination | Thionyl chloride (SOCl₂) | 4-Chloro-2-methyloctane | - |

| Bromination | Phosphorus tribromide (PBr₃) | 4-Bromo-2-methyloctane | - |

This compound serves as a valuable building block in the field of chemical biology, particularly in proteomics research. chemicalbook.comsmolecule.comscbt.comchemicalbook.com It is utilized in the synthesis of specialized molecules, such as linkers used for bioconjugation. smolecule.com

One notable application is the creation of photocleavable linkers for use in peptides or other biomolecules. smolecule.com These linkers contain a photosensitive group, often based on an o-nitrobenzyl scaffold, that can be cleaved upon exposure to UV light. nih.govacs.org Incorporating a ketone like this compound into the linker structure can be advantageous. Upon photocleavage, the linker releases a ketone as a byproduct, which is generally less reactive and prone to side reactions than the aldehyde byproducts released from other types of linkers. acs.org This "traceless" or clean release is critical in applications like controlled drug delivery or the study of protein-protein interactions, where the released molecule must be unmodified. smolecule.comnih.gov The ketone functionality within a larger molecule can also be a specific handle for subsequent ligation chemistries, such as the formation of stable oxime or hydrazone bonds, which are common strategies in bioconjugation. nih.gov

Biological and Ecological Roles of 2 Methyl 4 Octanone

Biosynthetic Pathways of 2-Methyl-4-octanone in Biological Systems

The precise biosynthetic pathways for the production of this compound within insect systems are not extensively documented in the available scientific literature. Research has largely focused on the chemical synthesis of this compound for use in ecological studies and pest management rather than its natural biosynthesis. While the specific enzymes and precursor molecules involved in its in-vivo creation in weevils have not been fully elucidated, it is generally understood that pheromones are produced through specialized metabolic pathways. For some insect families, it is known that proteins such as desaturases are involved in the formation of pheromone components.

Chemosensory Mechanisms and Receptor Interactions

Insects detect pheromones through specialized olfactory receptor neurons located primarily on their antennae. The interaction between a pheromone molecule and its specific receptor protein initiates a neural signal that travels to the brain, resulting in a behavioral response.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify which specific compounds in a complex mixture are biologically active. This method was instrumental in the discovery and confirmation of this compound as a pheromone component. oup.com The process involves separating the volatile compounds from an insect extract (e.g., air passed over a male weevil) using a gas chromatograph. As each compound exits the chromatograph, the effluent is split, with one part going to a standard detector and the other passing over an insect's antenna. When a compound that the insect can smell passes over the antenna, it elicits a measurable electrical response (a depolarization).

GC-EAD analyses of volatiles from male S. acupunctatus and M. spinolae revealed distinct electrical responses from the weevil antennae at the exact time that this compound eluted from the gas chromatograph, confirming it as an olfactory stimulant. oup.comresearchgate.netnih.gov Studies have shown that the antennae of both male and female weevils respond to the compound. researchgate.net Furthermore, these electrophysiological responses can vary with the age of the insect, with mature weevils showing increased antennal sensitivity. researchgate.net

Olfactory Receptor Binding and Signal Transduction in Response to this compound

The process of olfactory recognition begins when volatile molecules like this compound enter the pores of the antennal sensilla and bind to olfactory receptors (ORs). These ORs are part of a large family of G protein-coupled receptors. semanticscholar.orgnih.gov The binding of an odorant to an OR is a highly specific interaction, though a single receptor can recognize multiple odorants, and one odorant can be recognized by different combinations of ORs, a principle known as combinatorial coding. semanticscholar.orgoup.com

Broader Biological Activity Investigations of this compound (e.g., Antimicrobial Potential)

Beyond its role as an insect pheromone, investigations into the broader biological activities of this compound and related ketones have revealed potential applications, particularly in the realm of antimicrobial activity. Ketones as a chemical class have been studied for their antimicrobial and antifungal properties. ontosight.ai this compound is a volatile organic compound (VOC) produced by various fungi, most notably Penicillium roqueforti, the fungus responsible for the characteristic flavor and aroma of blue cheese. asm.orgnih.govresearchgate.net

Fungal VOCs are known to possess a wide range of biological activities, including antimicrobial effects that can inhibit the growth of competing microorganisms. frontiersin.orgnih.govresearchgate.net These compounds are small, can readily diffuse through soils and the atmosphere, and play a role in ecological interactions. researchgate.net The production of methyl ketones by P. roqueforti is a result of the fatty acid oxidation pathway. asm.org While the primary focus of research on P. roqueforti volatiles has been on flavor development, the antimicrobial potential of its constituent compounds is an area of growing interest. For example, studies on the glandular secretions of leaf-cutting ants, which contain a variety of ketones like 3-octanone (B92607) and 4-methyl-2-heptanone, have demonstrated strong antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Methyl 4 Octanone

High-Resolution Chromatographic and Mass Spectrometric Analyses

High-resolution chromatography coupled with mass spectrometry forms the cornerstone of modern analytical chemistry, offering unparalleled capabilities for the separation and identification of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of 2-methyl-4-octanone. scioninstruments.com This hyphenated technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. imist.ma In a typical GC-MS analysis, the volatile this compound is vaporized and separated from other components in a sample as it passes through a capillary column. scioninstruments.com The choice of column is critical; polar capillary columns, such as those coated with Carbowax, are often employed to achieve good peak shape and resolution for ketones like this compound.

Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. technologynetworks.com This mass spectrum allows for unambiguous structural confirmation of this compound. nih.gov Furthermore, the data obtained from GC-MS is three-dimensional, providing a chromatogram for quantification and mass spectra for identification. technologynetworks.com For quantitative analysis, the area of a specific, unique ion peak is often used to minimize interference from co-eluting compounds, ensuring accurate measurement even in complex matrices. technologynetworks.com

| Analytical Parameter | Typical Value/Method | Significance |

| GC Column | Polar capillary columns (e.g., Carbowax, SP-1000, DB-5) | Ensures good separation and peak shape for ketones. scispace.com |

| Ionization Method | Electron Impact (EI) or Chemical Ionization (CI) | Provides characteristic fragmentation patterns for structural elucidation. |

| Detection | Mass Spectrometer | Allows for definitive identification based on mass-to-charge ratio and fragmentation. technologynetworks.com |

| Quantification | Area of a unique ion peak | Provides accurate quantification with reduced interference. technologynetworks.com |

Chiral Gas Chromatography for Enantiomeric Purity Assessment of this compound Precursors

Many biologically active molecules, including pheromones and their precursors, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological activity of such compounds is often highly dependent on their stereochemistry. Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers. researchgate.netlibretexts.org

In the context of this compound, which can be synthesized from chiral precursors like (S)-2-methyl-4-octanol, assessing the enantiomeric purity is crucial. Chiral GC utilizes a stationary phase that is itself chiral, often based on modified cyclodextrins. researchgate.net This chiral environment allows for the differential interaction of the enantiomers, leading to their separation on the column.

For instance, in the synthesis of the related pheromone (S)-2-methyl-4-octanol, chiral GC analysis has been used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Studies have reported achieving high enantiomeric purity, with an ee of 99.5%, confirming the stereochemical control of the synthesis. This level of precision is vital for understanding the specific biological roles of different stereoisomers.

Hyphenated Techniques for Bioactivity Profiling

To directly link a chemical compound to a biological response, hyphenated techniques that combine analytical separation with a biological detector are employed.

Gas Chromatography-Electroantennographic Detection (GC-EAD) in this compound Research

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used in chemical ecology to identify biologically active volatile compounds. peerj.com It couples a gas chromatograph with an insect's antenna as a highly sensitive and selective biological detector. scispace.com As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a Flame Ionization Detector or FID) and the other passing over an insect antenna. scispace.comresearchgate.net

If a compound elicits an olfactory response in the insect, a change in the electrical potential of the antenna is recorded as an EAD signal. By comparing the timing of the EAD signal with the peaks on the FID chromatogram, researchers can pinpoint which specific compounds in a complex mixture are perceived by the insect. peerj.com

In research on the West Indian sugarcane weevil (Metamasius hemipterus sericeus) and the agave weevil (Scyphophorus acupunctatus), GC-EAD was instrumental in identifying this compound as a male-produced compound that elicits a significant antennal response in both males and females. scispace.comresearchgate.net This technique provided direct evidence of its role as a component of the aggregation pheromone. scispace.com

| Organism | Technique | Findings |

| West Indian Sugarcane Weevil (Metamasius hemipterus sericeus) | GC-EAD/GC-MS | Identified this compound as one of eight male-specific, EAD-active compounds. scispace.com |

| Agave Weevil (Scyphophorus acupunctatus) | GC-EAD | Showed a strong antennal response from female weevils to this compound. researchgate.net |

Advanced Sampling Methodologies for Volatile Metabolites (e.g., Solid-Phase Microextraction)

The collection and concentration of volatile compounds from various matrices is a critical first step in their analysis. Solid-Phase Microextraction (SPME) is a modern, solvent-free sampling technique that is particularly well-suited for this purpose. researchgate.netfrontiersin.org

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. irbnet.de This fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. Volatile analytes, such as this compound, adsorb onto the fiber. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. irbnet.de

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for trapping a broad range of volatile compounds. frontiersin.org By optimizing these parameters, SPME can provide highly consistent and quantifiable results, even for analytes present at low concentrations. researchgate.net This technique has been successfully used to analyze volatile profiles from a wide variety of sources, including insects and plants. scispace.comfrontiersin.org

| Parameter | Description | Importance |

| Fiber Coating | The type of polymer on the SPME fiber (e.g., CAR/PDMS, DVB/CWR/PDMS). researchgate.netfrontiersin.org | Determines the selectivity and capacity for different analytes. |

| Extraction Time | The duration the fiber is exposed to the sample. nih.gov | Affects the amount of analyte adsorbed, influencing sensitivity. |

| Extraction Temperature | The temperature at which the sampling is performed. nih.gov | Influences the volatility of the analytes and the extraction kinetics. |

Computational Chemistry and Modeling Studies of 2 Methyl 4 Octanone

Quantum Chemical Calculations of 2-Methyl-4-octanone Molecular Structure and Reactivity

The molecular structure of this compound is characterized by a central carbonyl group (C=O). The carbon atom of this group is sp² hybridized, resulting in a trigonal planar geometry around it. spinchem.com The C-C-O and C-C-C bond angles are expected to be approximately 120°. chemisgroup.us The carbon-oxygen double bond is polar, with a partial positive charge on the carbon and a partial negative charge on the more electronegative oxygen atom. spinchem.com This polarity is a key determinant of the molecule's reactivity.

Quantum chemical calculations can provide precise values for bond lengths, bond angles, and dihedral angles. For aliphatic ketones, the C=O double bond length is a critical parameter. A representative table of expected bond parameters for the carbonyl group in a generic aliphatic ketone is provided below.

Table 1: Typical Bond Parameters for an Aliphatic Ketone Carbonyl Group

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C(alpha) Bond Length | ~1.51 Å |

| C-C=O Bond Angle | ~120° |

| O=C-C Bond Angle | ~120° |

Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. core.ac.uk A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For a ketone like this compound, the LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack, while the HOMO often has significant contribution from the oxygen lone pairs.

Table 2: Calculated Electronic Properties of Representative Aliphatic Ketones

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetone (B3395972) | -7.0 | 2.1 | 9.1 |

| 2-Butanone | -6.8 | 1.9 | 8.7 |

| 2-Pentanone | -6.7 | 1.8 | 8.5 |

Note: These are representative values for similar ketones and are intended for illustrative purposes.

Molecular Dynamics Simulations of this compound Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions of this compound in various environments, such as in its pure liquid state or in solution. spinchem.com

In the pure liquid state, the primary intermolecular forces between this compound molecules would be London dispersion forces and dipole-dipole interactions. The polar carbonyl group creates a significant molecular dipole, leading to electrostatic attractions between molecules. MD simulations can quantify the strength and nature of these interactions and predict bulk properties like density and viscosity.

When this compound is in a solvent, its interactions with the solvent molecules are crucial. In a polar protic solvent like water, this compound can act as a hydrogen bond acceptor. The lone pairs of electrons on the carbonyl oxygen can form hydrogen bonds with the hydrogen atoms of water molecules. chemisgroup.us This interaction is key to understanding the solubility of ketones in water. MD simulations can be used to study the structure of the solvation shell around the this compound molecule and to calculate the free energy of solvation.

In non-polar solvents, the dominant interactions would be van der Waals forces. The long aliphatic chain of this compound would have favorable interactions with non-polar solvent molecules. MD simulations can also be used to study the conformation of the flexible alkyl chain of this compound in different solvent environments.

Table 3: Types of Intermolecular Interactions for this compound

| Environment | Dominant Intermolecular Forces |

|---|---|

| Pure this compound | London Dispersion Forces, Dipole-Dipole Interactions |

| In Water | Hydrogen Bonding (acceptor), Dipole-Dipole, London Dispersion |

| In a Non-polar Solvent | London Dispersion Forces, Dipole-Induced Dipole |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. zoneflowtech.com For a molecule like this compound, which is used in proteomics research and as a pharmaceutical intermediate, QSAR can be a valuable tool to predict its potential biological effects without the need for extensive experimental testing. fishersci.com

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and physicochemical properties. These descriptors are then correlated with a known biological activity using statistical methods. While no specific QSAR models for this compound have been reported, the methodology is broadly applicable. For instance, QSAR models have been developed to predict the antifungal activity of ketone derivatives and the odor thresholds of flavor compounds. spinchem.comchemisgroup.us

For this compound, a range of descriptors could be calculated to build a QSAR model for a specific biological endpoint. These can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Based on the 3D conformation of the molecule, such as molecular shape and volume.

Physicochemical Descriptors: Properties like logP (octanol-water partition coefficient), which indicates hydrophobicity, and polar surface area.

Quantum-Chemical Descriptors: Calculated from quantum mechanics, such as HOMO and LUMO energies, and atomic charges.

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional (1D) | Molecular Weight, Number of Carbon Atoms, Number of Oxygen Atoms |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices |

| Geometrical (3D) | Molecular Volume, Surface Area |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges |

Once these descriptors are calculated for a series of ketones with known biological activity, a statistical method such as multiple linear regression or a machine learning algorithm can be used to build a model that can then predict the activity of this compound.

Computational Approaches for Solvent Selection and Process Design in this compound Related Systems

Computational tools are increasingly used in the chemical industry for solvent selection and process design to optimize efficiency, reduce costs, and minimize environmental impact. For processes involving this compound, such as its synthesis, purification, or use in reactions, computational approaches can be highly beneficial.

Process Simulation: Software packages like Aspen Plus or CHEMCAD are used to model and simulate chemical processes. psecommunity.org For a process involving this compound, these simulators can be used to design and optimize distillation columns for its purification, predict phase equilibria in liquid-liquid extraction systems, and perform energy integration to reduce utility consumption. These simulations rely on thermodynamic models, such as UNIFAC or NRTL, to predict the behavior of chemical mixtures.

COSMO-RS for Solvent Screening: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method based on quantum chemistry for predicting the thermodynamic properties of liquids and solutions. wikipedia.orgscm.com It can be used to screen a large number of potential solvents for a specific application involving this compound without the need for experimental data. For example, COSMO-RS can predict:

Solubility: To find the best solvent for dissolving this compound or for its crystallization.

Activity Coefficients: Crucial for predicting vapor-liquid and liquid-liquid equilibria in separation processes.

Partition Coefficients (logP): To design extraction processes.

Computational Fluid Dynamics (CFD): CFD is a technique used to simulate fluid flow, heat transfer, and mass transfer in chemical reactors and other process equipment. spinchem.comnih.gov For the synthesis of this compound, CFD can be used to optimize the design of the reactor to ensure efficient mixing of reactants, uniform temperature distribution, and high conversion rates.

Table 5: Computational Approaches for Process Design

| Computational Tool | Principle | Application for this compound Systems |

|---|---|---|

| Process Simulators | Macroscopic modeling of unit operations based on thermodynamic models. | Design of distillation columns, extractors; process optimization. |

| COSMO-RS | Quantum chemistry and statistical thermodynamics to predict fluid properties. | Ab initio screening of solvents for reactions and separations. |

| CFD | Numerical solution of fluid flow equations. | Optimization of reactor design for synthesis. |

Environmental Fate and Degradation Studies of 2 Methyl 4 Octanone

Biodegradation Pathways and Microbial Metabolism of 2-Methyl-4-octanone

The breakdown of this compound in the environment is significantly influenced by microbial activity. Various microorganisms, including bacteria and fungi, are capable of metabolizing this ketone. Methyl ketones, in general, are known to be derived from two primary metabolic pathways. One pathway involves the alpha-oxidation of alkanes without altering the carbon skeleton. frontiersin.org Another major route is the decarboxylation of even-numbered β-keto acids, which is a common process in many bacteria. frontiersin.org

While specific studies detailing the complete biodegradation pathway of this compound are limited, research on related ketones provides valuable insights. For instance, some bacteria from the genus Mycobacterium can metabolize propane (B168953) by hydroxylating it to isopropanol, which is then oxidized to acetone (B3395972). frontiersin.org Furthermore, various rapidly growing mycobacteria have demonstrated the ability to utilize a range of methyl ketones, including acetone, 2-butanone, and 2-pentanone, with short-chain ketones generally supporting more rapid growth. frontiersin.org

In the context of food fermentation, the presence and concentration of this compound can fluctuate due to microbial activity. In milk kefir, for example, this compound has been detected in various fermentation subcultures, and its absence in one subculture suggests its consumption by the kefir grain microorganisms. mdpi.com This indicates that the complex microbial community within kefir, comprising lactic acid bacteria, acetic acid bacteria, and yeasts, can metabolize this compound. mdpi.com

Some studies have pointed to the role of Baeyer-Villiger monooxygenases (BVMOs) in the microbial metabolism of ketones. researchgate.net These enzymes catalyze the oxidation of ketones to esters. researchgate.net The detection of both ketones like 2-octanone (B155638) and various esters in fermented products suggests that BVMO-mediated reactions could be an important metabolic pathway. researchgate.net

Environmental Persistence and Mobility Assessments of this compound

The persistence and mobility of a chemical determine its distribution and potential for long-term environmental impact. Safety data sheets for this compound indicate that it is not considered to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com

The mobility of a chemical in the environment is often assessed by its partitioning behavior between different environmental compartments, such as soil, water, and air. The octanol-water partition coefficient (Log Kow) is a key parameter in this assessment. For the related compound 2-octanone, the Log Kow is 2.37, which suggests a moderate potential for bioaccumulation. nih.gov An estimated Bioconcentration Factor (BCF) of 13 for 2-octanone further indicates a low potential for accumulation in aquatic organisms. nih.gov

Ecological Impact on Non-Target Organisms from this compound Exposure

The release of chemical compounds into the environment raises concerns about their potential effects on non-target organisms. While specific toxicity data for this compound is limited, information on related ketones provides some context.

Volatile organic compounds (VOCs) produced by bacteria, including ketones, can have significant biological effects. For instance, volatiles from Burkholderia ambifaria, which include ketones, have been shown to inhibit the growth of certain phytopathogenic fungi. nih.gov Specifically, 4-octanone, a structural isomer of this compound, has demonstrated fungal growth reduction at high concentrations. nih.gov

In the context of insect chemical ecology, this compound is a major component of the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. oup.comoup.com This indicates a specific biological activity in this insect species. The compound is attractive to both sexes of the weevil. oup.comoup.com

General safety information for 2-octanone indicates that it can be harmful to aquatic life with long-lasting effects. axxence.de This suggests that ketones of similar structure, including this compound, could pose a risk to aquatic ecosystems if released in sufficient quantities.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow | Boiling Point (°C) |

| This compound | C9H18O | 142.24 | 2.6 (Computed) nih.gov | ~173 ontosight.ai |

| 2-Octanone | C8H16O | 128.21 | 2.37 nih.gov | 173.5 nih.gov |

| 4-Octanone | C8H16O | 128.21 | Not Available | Not Available |

| 2-Methyl-4-octanol (B1594176) | C9H20O | 144.26 | Not Available | Not Available |

Applications in Specialized Chemical Synthesis and Research Utilizing 2 Methyl 4 Octanone

Utilization as a Building Block in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins and their functions, 2-Methyl-4-octanone is employed as a building block ketone. guidechem.comchemicalbook.comscbt.comthermofisher.com Building block ketones are incorporated into larger biomolecules to introduce specific functionalities or chemical handles that aid in research. smolecule.com The unique structure of this compound makes it a valuable tool for chemists to synthesize custom molecules for probing complex biological systems. smolecule.com

Synthesis of Specific Peptides and Bio-Conjugates

This compound is used in the synthesis of specific peptides, which are short chains of amino acids. smolecule.com By incorporating the ketone into a peptide sequence, researchers can create bio-conjugates with tailored properties. smolecule.com These modified peptides can be used to investigate protein functions and interactions within a cell. smolecule.com The ketone moiety can serve as a reactive site for further chemical modifications, allowing for the attachment of other molecules, such as fluorescent dyes or affinity tags, to create multifunctional research probes.

Development of Photocleavable Linkers

A significant application of this compound in proteomics is in the creation of photocleavable linkers. smolecule.com These are molecular bridges integrated into a larger molecule, such as a peptide or a protein conjugate, that can be broken upon exposure to light. smolecule.comnih.gov The ketone can be a precursor or part of the scaffold for these light-sensitive groups.

For example, a molecule containing this compound could be attached to a peptide, which then binds to a specific protein target in a cell. Exposing the sample to light of a specific wavelength cleaves the linker, releasing the bound protein. smolecule.com This strategy is highly valuable for studying protein-protein interactions and in targeted drug delivery, as it allows for the controlled release of molecules in a specific location and at a precise time. smolecule.comnih.gov Coumarin derivatives are one class of compounds used to create such linkers, which can be cleaved by non-invasive blue light, a feature that is particularly useful for applications involving living cells. ku.edu

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is an established intermediate in the synthesis of pharmaceutical and agrochemical compounds. smolecule.comchemicalbook.comontosight.ailookchem.com An intermediate is a molecule that is formed during the synthesis of a target product and is subsequently used in further reactions to produce that product. The ketone functional group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and reductions, making it a versatile precursor. smolecule.com

In pharmaceutical development, its structure can be modified to build more complex molecules that may have therapeutic activity. smolecule.com While specific drug compounds derived directly from this compound are not detailed in the available research, its role as a precursor is well-recognized in the chemical supply industry for research and development. thermofisher.comlookchem.com

In the agrochemical sector, its relevance can be linked to insect pheromones. For instance, the corresponding alcohol, (S)-2-Methyl-4-octanol, is an aggregation pheromone for the sugarcane weevil (Sphenophorus levis), an agricultural pest. scielo.brresearchgate.net this compound can be synthesized through the oxidation of 2-methyl-4-octanol (B1594176), and conversely, the ketone can be reduced to form the alcohol, highlighting its role as a key intermediate in the synthesis of such semiochemicals. ontosight.ai

Role in Fragrance and Flavor Formulation: Academic Research Perspective on Functionality

From an academic research standpoint, this compound is noted for its potential application in the fragrance and flavor industry due to its characteristic odor. smolecule.comontosight.ai Ketones are a significant class of aroma compounds, and their sensory profiles are highly dependent on their molecular structure.

While detailed academic studies on the specific flavor profile and functionality of this compound are not extensively documented in the search results, its structural similarity to other known aroma ketones provides context for its potential use. For example, the related compound 2-octanone (B155638) is described as having fruity and cheese-like notes. nih.gov Another related tertiary alcohol, 2-methyl-2-octanol, is used as a high-impact aroma chemical. The pleasant odor profile of this compound suggests it could be used by formulators to impart specific notes in complex fragrance and flavor creations, although further sensory analysis research would be needed to fully characterize its contribution. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound This table provides an interactive summary of the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyloctan-4-one | thermofisher.comnih.gov |

| Synonyms | n-Butyl isobutyl ketone | guidechem.comscbt.comnih.gov |

| CAS Number | 7492-38-8 | scbt.comnih.gov |

| Molecular Formula | C₉H₁₈O | scbt.comthermofisher.comnih.gov |

| Molecular Weight | 142.24 g/mol | smolecule.comscbt.comthermofisher.comnih.gov |

| Appearance | Clear colorless liquid | guidechem.comchemicalbook.comthermofisher.com |

| Boiling Point | 180 °C | smolecule.comchemicalbook.com |

| Refractive Index | ~1.415 @ 20°C | smolecule.comchemicalbook.comthermofisher.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone), slightly soluble in water | ontosight.ai |

Table 2: Summary of Research Applications for this compound This interactive table outlines the primary applications of this compound in specialized chemical research and synthesis.

| Application Area | Specific Use | Research Significance | Source(s) |

| Proteomics Research | Building block ketone | Used to synthesize custom biomolecules for studying protein function. | smolecule.comchemicalbook.comscbt.comthermofisher.com |

| Synthesis of peptides and bio-conjugates | Allows for the creation of modified peptides with tailored chemical properties. | smolecule.com | |

| Development of photocleavable linkers | Enables light-controlled release of molecules for studying protein interactions and targeted delivery. | smolecule.com | |

| Pharmaceutical Synthesis | Intermediate | Serves as a precursor for creating more complex molecules with potential therapeutic value. | smolecule.comchemicalbook.comontosight.ai |

| Agrochemical Synthesis | Intermediate | Can be used in the synthesis of active compounds, such as insect pheromones (e.g., via reduction to 2-methyl-4-octanol). | ontosight.aiscielo.br |

| Fragrance & Flavor | Formulation Component | Its characteristic odor makes it potentially useful for creating specific scent and taste profiles. | smolecule.comontosight.ai |

Future Research Directions and Emerging Trends for 2 Methyl 4 Octanone

Exploration of Novel Synthetic Routes and Catalyst Development

The synthesis of 2-methyl-4-octanone and its related alcohol, 2-methyl-4-octanol (B1594176), is an area of active investigation, with a focus on improving efficiency and stereoselectivity.

Current Synthetic Approaches:

Oxidation of 2-methyl-4-octanol: A common method for producing this compound is through the oxidation of its corresponding alcohol, 2-methyl-4-octanol. ontosight.ai Reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are often used for this transformation.

Grignard Reactions: For racemic mixtures, Grignard reactions are a viable synthetic pathway.

Enantioselective Synthesis: The synthesis of specific stereoisomers, such as (S)-2-methyl-4-octanol, is crucial for pheromone applications. A notable route starts from D-mannitol, a readily available sugar alcohol, to produce the biologically active (S)-isomer with high enantiomeric excess. scielo.br This multi-step process involves the creation of a key intermediate, (R)-glyceraldehyde acetonide. scielo.br

Future Catalyst Development: The development of more efficient and environmentally friendly catalysts is a key trend. Research is exploring the use of biocatalysts, such as alcohol dehydrogenases, for the enantioselective reduction of ketones under mild conditions. Additionally, advancements in catalysis are focused on optimizing reaction yields and minimizing waste. For instance, thiazolium ion-catalyzed condensations represent another avenue for creating similar ketone structures. orgsyn.org The development of novel palladium-based catalysts has also shown promise in related olefin oxidation reactions, which could be adapted for this compound synthesis. rsc.org

| Synthetic Route | Starting Material | Key Features | Potential Advantages |

| Oxidation | 2-methyl-4-octanol | Direct conversion of the alcohol to the ketone. ontosight.ai | Relatively straightforward, high potential yields. |

| Grignard Reaction | Appropriate alkyl halides and carbonyl compounds | Forms racemic mixtures of the alcohol precursor. | Versatile method for carbon-carbon bond formation. |

| Enantioselective Synthesis | D-mannitol | Multi-step process to produce specific stereoisomers. scielo.br | High enantiomeric excess, crucial for biological applications. scielo.br |

| Biocatalysis | Ketone precursor | Use of enzymes like alcohol dehydrogenases. | High enantioselectivity, mild reaction conditions. |

Deeper Elucidation of Biological Mechanisms and Receptor-Ligand Interactions

Understanding how this compound and related compounds interact with biological systems at a molecular level is a significant area of future research. The compound is known to be a component of the aggregation pheromone in several weevil species, including Sphenophorus levis and Scyphophorus acupunctatus. scielo.broup.com

In S. levis, the male-produced (S)-2-methyl-4-octanol acts as an aggregation pheromone, attracting both males and females. scielo.br For S. acupunctatus, this compound is the major component of the male-released pheromone blend that attracts both sexes. oup.com

Future research will likely focus on:

Identifying specific olfactory receptors (ORs) in these insects that bind to this compound.

Characterizing the binding affinities and specificities of these receptor-ligand interactions. researchgate.net

Utilizing techniques like molecular modeling and docking studies to understand the structural basis of these interactions. researchgate.net

Employing advanced screening methods to test a wide range of potential ligands against insect olfactory receptors. google.com

Development of Advanced Bio-Inspired Pest Management Strategies Based on this compound

The role of this compound and its alcohol precursor as aggregation pheromones makes them promising candidates for developing environmentally friendly pest management strategies. researchgate.net

Current and Potential Applications:

Pheromone Traps: Synthetic pheromones can be used to bait traps for monitoring and mass-trapping of pest populations. researchgate.net

Attract-and-Kill Strategies: Combining the pheromone with an insecticide in a targeted bait could enhance control efficacy. researchgate.net

Mating Disruption: Dispensing large amounts of synthetic pheromone into the environment can confuse insects and disrupt their ability to find mates.

Future research in this area will aim to optimize these strategies by:

Improving the design and deployment of pheromone-based traps. researchgate.net

Developing slow-release formulations to prolong the effectiveness of the synthetic pheromones in the field. nih.gov

Investigating the synergistic effects of combining this compound with other semiochemicals or plant-derived volatiles to increase attraction. researchgate.net

Exploring the potential of biofumigation using natural sources of volatile organic compounds for soil pest control. mdpi.comtandfonline.com

Integration of Omics Technologies in this compound Chemical Ecology Studies

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of chemical ecology involving this compound.

Proteomics: this compound is noted as a building block ketone for proteomics research. fishersci.sescbt.comthermofisher.com

Metabolomics: The study of volatile organic compounds (VOCs), or the "volatilome," is a key aspect of metabolomics that can provide insights into microbial processes and chemical communication. rsc.org For example, this compound has been identified as a VOC in certain microbial cultures. researchgate.net

Sensomics: This field combines instrumental analysis with human sensory perception to identify key flavor and aroma compounds. mdpi.com

Future research integrating omics technologies will likely involve:

Identifying the genes and enzymatic pathways responsible for the biosynthesis of this compound in insects and microbes.

Using transcriptomics to study how the expression of olfactory receptor genes changes in response to exposure to this compound.

Applying metabolomics to analyze the complete profile of volatile compounds released by insects and how this profile changes with factors like diet and age. oup.com

Sustainable Production and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemicals like this compound. researchgate.net This involves developing processes that are more environmentally friendly, use renewable resources, and are more energy-efficient.

Key Green Chemistry Approaches:

Use of Bio-based Feedstocks: Research into synthesizing the compound from renewable resources, such as cellulose, is a promising area. mdpi.com

Solvent-Free or Green Solvents: Efforts are being made to replace traditional hazardous organic solvents with greener alternatives or to develop solvent-free reaction conditions. researchgate.netmdpi.com

Catalytic Processes: The development of highly efficient and recyclable catalysts can reduce waste and energy consumption. researchgate.net

Biocatalysis: The use of enzymes for chemical transformations offers a highly selective and environmentally benign approach.

Future research will focus on integrating these green chemistry principles into the large-scale production of this compound, making its application in pest management and other areas more sustainable.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-4-octanone, and how are they determined experimentally?

- Answer : Key properties include molecular formula (C₉H₁₈O), molecular weight (142.24 g/mol), boiling point (180°C at 760 mmHg), density (0.814 g/cm³), and refractive index (1.415) . These are determined via gas chromatography (GC) for purity, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability. For reproducibility, experimental conditions (e.g., pressure, solvent) must align with standardized protocols .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

- Answer : A typical method involves the oxidation of 2-methyl-4-octanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternative routes include Friedel-Crafts acylation of methyl-substituted alkanes. Reaction conditions (temperature, catalyst stoichiometry) must be optimized to minimize by-products like regioisomers . Characterization via GC-MS and IR spectroscopy ensures product identity .

Q. How can researchers validate the purity of this compound for experimental use?

- Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against certified reference standards. Water content (via Karl Fischer titration) and residual solvents (via headspace GC) are critical for hygroscopic or volatile impurities. Documentation must comply with pharmacopeial guidelines for reagent-grade chemicals .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during the synthesis of this compound derivatives?

- Answer : Competing reactions at the ketone group (e.g., nucleophilic attack at C-4 vs. C-2) can lead to mixed regioisomers. Strategies include steric hindrance modulation (e.g., bulky protecting groups) or transition-metal catalysts (e.g., Pd-mediated cross-coupling). Kinetic vs. thermodynamic control must be evaluated via time-resolved NMR .

Q. How can discrepancies in reported physicochemical data for this compound be resolved?

- Answer : Cross-referencing data from authoritative databases like NIST Chemistry WebBook and CAS Common Chemistry is essential. Discrepancies often stem from measurement conditions (e.g., pressure during boiling point determination) or sample purity. Researchers should replicate experiments under standardized protocols and report detailed metadata (e.g., instrument calibration) .

Q. What advanced analytical techniques are recommended for studying this compound’s reactivity in complex reaction systems?

- Answer : In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation during catalysis. High-resolution mass spectrometry (HRMS) identifies transient species, while computational modeling (DFT) predicts reaction pathways. For kinetic studies, stopped-flow NMR provides time-resolved data on reaction mechanisms .

Q. How does the steric environment of this compound influence its applications in asymmetric synthesis?

- Answer : The methyl group at C-2 creates a chiral center, enabling its use as a ligand in enantioselective catalysis. For example, it facilitates asymmetric aldol reactions when coordinated to chiral auxiliaries like Evans’ oxazolidinones. X-ray crystallography and circular dichroism (CD) spectroscopy validate stereochemical outcomes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.